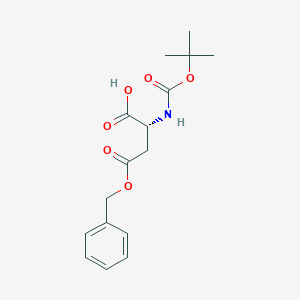

Boc-D-Asp(OBzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLZANWVLCPHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51186-58-4 | |

| Record name | (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Boc-D-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH, is a pivotal building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, with the α-amino and α-carboxyl groups and the β-carboxyl group on the side chain, requires a strategic application of protecting groups to achieve controlled peptide chain elongation. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological context of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid, valued for its role as a protected amino acid in the synthesis of peptides containing D-aspartic acid residues. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₁NO₆ | [1][2] |

| Molecular Weight | 323.34 g/mol | [1][2] |

| CAS Number | 51186-58-4 | [1] |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥98.0% | |

| Melting Point | Not consistently reported, varies between suppliers | |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic treatment), and other common organic solvents used in peptide synthesis such as DMF and DCM. It is hygroscopic in DMSO. | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

Workflow for Boc-SPPS Coupling:

References

A Technical Guide to Boc-D-Asp(OBzl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH), a critical building block in modern peptide synthesis. This document outlines its physicochemical properties, provides detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-aspartic acid residues into peptide structures, with a focus on relevant signaling pathways.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. The N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to moderate acids, while the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl), which requires strong acids for cleavage. This differential acid lability is fundamental to its use in Boc-based solid-phase peptide synthesis.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Weight | 323.34 g/mol | [1][2] |

| Molecular Formula | C₁₆H₂₁NO₆ | [2] |

| CAS Number | 51186-58-4 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 93 - 99 °C | |

| Optical Rotation | [α]²⁰/D +24 ± 2° (c=1 in MeOH) | |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in DMSO, DMF, and alcohols. | |

| Storage | Store at -20°C for long-term stability. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-SPPS, a strategy that builds peptide chains on a solid resin support. The general workflow involves sequential coupling and deprotection cycles.

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

1. Resin Preparation and First Amino Acid Coupling:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Attachment: For Merrifield resin, the first Boc-amino acid is typically attached via its cesium salt to ensure a racemization-free esterification. For PAM resin, the pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin.

2. Standard Boc-SPPS Cycle for Incorporating this compound:

-

Boc Deprotection: Treat the resin-bound peptide with a solution of approximately 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group. A short pre-wash (2-5 minutes) with the TFA/DCM solution can be beneficial.

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group. An isopropanol (IPA) wash can also be used to help remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes. Repeat this step to ensure complete neutralization.

-

Washing: Wash the resin with DCM and then DMF to remove excess base and prepare for the coupling reaction.

-

Coupling of this compound:

-

Pre-activate this compound (typically 3-4 equivalents relative to resin loading) with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an excess of DIEA in DMF.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result indicates a complete reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid in the sequence.

3. Final Cleavage and Deprotection:

-

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the D-Asp side chain) are removed simultaneously.

-

This is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

A scavenger cocktail (e.g., anisole, p-cresol, thioanisole) is added to the cleavage mixture to quench reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation or filtration, and dried under vacuum.

-

The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-aspartic acid, into peptides can confer unique biological properties, including increased resistance to proteolytic degradation and altered receptor binding affinities. D-aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and plays a significant role in hormone regulation.

D-Aspartate Signaling in Leydig Cells

In testicular Leydig cells, D-aspartate has been shown to stimulate the synthesis and release of testosterone. This process is mediated through the activation of N-methyl-D-aspartate (NMDA) receptors and subsequent downstream signaling cascades.

This pathway highlights how D-aspartate can act as a signaling molecule to modulate steroidogenesis. The activation of the ERK1/2 pathway upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis. Peptides containing D-aspartic acid developed for therapeutic purposes may leverage this or similar signaling pathways.

Conclusion

This compound is an indispensable tool for peptide chemists and drug development professionals. Its well-defined chemical properties and established protocols for use in Boc-SPPS enable the synthesis of peptides containing D-aspartic acid. The incorporation of this non-canonical amino acid can enhance the therapeutic potential of peptides by increasing their stability and modulating their biological activity. A thorough understanding of the synthesis process and the biological roles of D-aspartate is crucial for the rational design and development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH. This valuable amino acid derivative is a critical building block in the synthesis of peptides and peptidomimetics, particularly for the incorporation of the non-proteinogenic D-aspartic acid residue. This guide will delve into its chemical structure, stereochemical configuration, physicochemical properties, and its application in solid-phase peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-aspartic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain beta-carboxyl group is protected as a benzyl ester (OBzl). The alpha-carboxyl group remains as a free carboxylic acid, allowing for its coupling to the N-terminus of a growing peptide chain.

The presence of the orthogonal protecting groups, the acid-labile Boc group and the benzyl ester which can be cleaved under different conditions, makes this compound a versatile reagent in peptide chemistry.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its L-enantiomer for comparison.

| Property | This compound | Boc-L-Asp(OBzl)-OH |

| Chemical Formula | C₁₆H₂₁NO₆ | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol [1] | 323.34 g/mol |

| CAS Number | 51186-58-4[1] | 7536-58-5 |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not specified, but the L-enantiomer is 98-102 °C | 98-102 °C |

| Optical Rotation [α]20/D | Not specified, but expected to be opposite to the L-enantiomer | -20.0±1°, c = 2% in DMF |

| Solubility | Soluble in DMSO, DMF | Soluble in DMF |

Stereochemistry

The stereochemistry of this compound is defined by the configuration at the alpha-carbon (Cα) of the aspartic acid backbone. The "D" designation indicates that the amino group is on the right-hand side when the carboxylic acid group is at the top in a Fischer projection. This is in contrast to the naturally occurring L-amino acids. The Cahn-Ingold-Prelog (CIP) priority rules assign an (R) configuration to the chiral center of D-aspartic acid.

The diagram below illustrates the stereochemical relationship of this compound.

Experimental Protocols

Synthesis of this compound

A general synthetic approach to this compound involves two key steps: protection of the amino group of D-aspartic acid with a Boc group, followed by the selective esterification of the side-chain carboxylic acid with a benzyl group.

Step 1: Boc Protection of D-Aspartic Acid

A common method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Materials: D-Aspartic acid, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium hydroxide (NaOH).

-

Procedure:

-

Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution in an ice bath.

-

Add Boc₂O (1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the addition of 1M NaOH.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Aspartic acid.

-

Step 2: Benzyl Esterification of the Side Chain

The selective esterification of the β-carboxyl group can be achieved using various methods. One common approach involves the use of benzyl bromide in the presence of a suitable base.

-

Materials: Boc-D-Aspartic acid, Benzyl bromide (BnBr), Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve Boc-D-Aspartic acid in DMF.

-

Add sodium bicarbonate (2.2 equivalents) and stir the suspension.

-

Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of a D-aspartic acid residue into a peptide sequence using Boc-SPPS. The general workflow for a single coupling cycle is outlined below.

Detailed Protocol for a Coupling Cycle:

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Boc Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.

-

Washing: The resin is washed thoroughly with DCM and then with a neutralization solvent like isopropanol or DMF to remove residual TFA.

-

Neutralization: The protonated N-terminal amine is neutralized to the free amine by treating the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

-

Coupling: A pre-activated solution of this compound is added to the resin. Activation is typically achieved using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIEA. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

This cycle is repeated for each subsequent amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester of the D-aspartic acid residue, are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

This compound is an indispensable tool for chemists and biochemists engaged in the synthesis of peptides containing D-amino acids. Its well-defined structure and stereochemistry, coupled with its compatibility with established Boc-SPPS protocols, make it a reliable and versatile building block. The strategic use of orthogonal protecting groups allows for its seamless incorporation into complex peptide sequences, enabling the development of novel therapeutic agents and research probes with enhanced biological properties.

References

Boc-D-Asp(OBzl)-OH CAS number 51186-58-4 information

CAS Number: 51186-58-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-D-Asp(OBzl)-OH, a crucial building block in peptide synthesis and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application, and characteristic analytical data.

Chemical and Physical Properties

This compound, also known as N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, is a derivative of the amino acid D-aspartic acid. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the β-carboxyl group, leaving the α-carboxyl group free for peptide coupling reactions. This strategic protection makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51186-58-4 |

| Molecular Formula | C₁₆H₂₁NO₆[1] |

| Molecular Weight | 323.34 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥98.0% (HPLC) |

| Boiling Point | 508.1 °C at 760 mmHg |

| Flash Point | 261.1 °C |

| Density | 1.219 g/cm³ |

| Storage Temperature | 0-5°C |

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound.

Materials:

-

D-Aspartic acid

-

Benzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Esterification of D-Aspartic Acid: To a solution of D-aspartic acid (1 equiv.) in benzyl alcohol (excess), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

-

Protection of the Amino Group: Dissolve the crude D-aspartic acid benzyl ester in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (1.1 equiv.) and sodium bicarbonate (2.5 equiv.). Stir the mixture at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of a this compound residue into a peptide chain on a solid support (e.g., Merrifield resin).

Materials:

-

Merrifield resin (pre-loaded with the C-terminal amino acid)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Piperidine (for Fmoc deprotection if applicable in a hybrid strategy)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DMF. Wash the resin again with DMF.

-

Coupling of this compound:

-

Pre-activate this compound (3 equiv.) with DIC (3 equiv.) and HOBt (3 equiv.) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the aspartic acid residue) using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caption: General workflow for a Boc-SPPS cycle.

Analytical Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 5.05 (d, 1H, NH), 4.60 (m, 1H, α-CH), 2.90 (dd, 1H, β-CH₂), 2.75 (dd, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 175.5 (C=O, acid), 171.0 (C=O, ester), 155.8 (C=O, Boc), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 80.2 (C(CH₃)₃), 66.8 (-CH₂-Ph), 50.5 (α-CH), 37.0 (β-CH₂), 28.3 (C(CH₃)₃) |

| FT-IR (KBr), ν (cm⁻¹) | 3300-2500 (br, O-H stretch of carboxylic acid), 3350 (N-H stretch), 1735 (C=O stretch of ester), 1710 (C=O stretch of carboxylic acid), 1690 (C=O stretch of carbamate), 1520 (N-H bend), 1250, 1160 (C-O stretch) |

| Mass Spec. (ESI-MS) | m/z 324.1 [M+H]⁺, 346.1 [M+Na]⁺ |

Safety and Handling

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[2] The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of peptides, making them more suitable for therapeutic applications. The orthogonal protection strategy allows for selective deprotection and modification, enabling the synthesis of complex peptide structures. It is a key reagent in the development of peptide-based drugs and research tools.

References

An In-depth Technical Guide to the Application of Boc-D-Asp(OBzl)-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Applications and Chemical Properties of Boc-D-Asp(OBzl)-OH

N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly abbreviated as this compound, is a pivotal building block in synthetic peptide chemistry. This derivative of the non-proteinogenic D-aspartic acid is strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl (Bzl) ester at the β-carboxyl group. This orthogonal protection scheme is fundamental to its primary application in Boc-based solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of peptide chains.

The incorporation of a D-amino acid, such as D-aspartic acid, into a peptide sequence can confer significant advantages for drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can induce specific conformational constraints, potentially enhancing binding affinity and selectivity for biological targets.

From a chemical standpoint, the Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation. In contrast, the benzyl ester protecting the side chain is significantly more stable to these conditions and requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin. This differential acid lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.

Quantitative Data Summary

While extensive quantitative data for the coupling and deprotection efficiency of every amino acid derivative under all possible conditions is not exhaustively compiled in single sources, the following tables summarize representative data and key considerations for the use of this compound in peptide synthesis.

Table 1: Aspartimide Formation with Different Aspartic Acid Side-Chain Protection

Aspartimide formation is a significant side reaction associated with aspartic acid residues in peptide synthesis, leading to impurities that are difficult to remove. The choice of the side-chain protecting group is a critical factor in mitigating this issue.

| Protecting Group | Condition | Aspartimide Formation (%) |

| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51%[1] |

| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | Minimal[1] |

Note: This data highlights the higher propensity for aspartimide formation with the benzyl ester compared to the more sterically hindered cyclohexyl ester, especially under basic conditions that can be encountered during in situ neutralization protocols in Boc-SPPS.

Table 2: Biological Activity of a D-Amino Acid Containing Peptide Analog

The incorporation of D-amino acids can significantly impact the biological activity of a peptide. Conantokins are peptides that antagonize the N-methyl-D-aspartate (NMDA) receptor, and synthetic analogs are often prepared to investigate structure-activity relationships. While the specific use of this compound is not always detailed in the final biological activity reports, peptides containing D-amino acids are frequently synthesized using such reagents.

| Peptide | Target | IC50 |

| Conantokin-G | NMDA Receptor | 171 nM (in rat cerebellar slices)[2] |

| Conantokin-G analog (Ala7) | Spermine-stimulated [3H]MK-801 binding | ~45 nM[3] |

| Conantokin G | NMDA-evoked currents in murine cortical neurons | 480 nM[4] |

Note: The IC50 values represent the concentration of the peptide required to inhibit 50% of the target's activity. These values demonstrate the high potency of conantokin peptides as NMDA receptor antagonists.

Experimental Protocols

Protocol 1: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle of amino acid addition using this compound on a manual SPPS system.

Materials:

-

Merrifield or PAM resin

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as a coupling reagent

-

N-Hydroxybenzotriazole (HOBt) (if using DIC)

-

N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

-

Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (if using DIC) in DMF.

-

Add the coupling reagent (e.g., DIC, HBTU, HATU) and allow for a pre-activation time of 2-5 minutes if required.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a recoupling step may be necessary.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Cold diethyl ether

-

HF cleavage apparatus

Methodology:

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant fume hood with appropriate personal protective equipment.

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add anisole (as a scavenger to trap reactive carbocations) to the resin.

-

Cool the reaction vessel to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Transfer the resin to a centrifuge tube and triturate with cold diethyl ether to precipitate the crude peptide.

-

-

Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove any remaining organic impurities.

-

Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis of the Synthesized Peptide

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Materials:

-

Crude peptide

-

Water with 0.1% TFA (Mobile Phase A)

-

Acetonitrile with 0.1% TFA (Mobile Phase B)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the sample to remove any insoluble material.

-

HPLC Purification:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the peptide sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide by mass spectrometry to verify its identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations: Workflows and Signaling Pathways

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with modified biological properties. Its use in Boc-SPPS allows for the controlled incorporation of a D-amino acid, which can enhance the therapeutic potential of synthetic peptides by increasing their stability and modulating their interaction with biological targets. A thorough understanding of the synthetic protocols, potential side reactions such as aspartimide formation, and methods for purification and analysis is crucial for the successful application of this building block in research and drug development. The ability of peptides containing D-aspartic acid to modulate key signaling pathways, such as that of the NMDA receptor, underscores the importance of this compound in the development of novel therapeutic agents.

References

- 1. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conantokin-G: a novel peptide antagonist to the N-methyl-D-aspartic acid (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conantokin G is an NR2B-selective competitive antagonist of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two most prominent strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. The choice of protecting group chemistry is a critical decision in peptide synthesis, directly influencing reaction conditions, compatibility with sensitive residues, potential side reactions, and overall efficiency.

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[1][2] Excess reagents and soluble byproducts are easily removed by filtration and washing after each step, dramatically simplifying the purification process compared to traditional solution-phase synthesis.[3]

The success of SPPS hinges on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid and more permanent protecting groups for reactive amino acid side chains.[1][4] An ideal protection scheme is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.

The Two Dominant Chemistries: Boc vs. Fmoc

The fundamental difference between the two strategies lies in the nature of the temporary Nα-amino protecting group and the reagents used for its removal.

-

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection. Because both group types are removed by acid, this strategy is considered "quasi-orthogonal." The Boc group is cleaved with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the resin linkage require a very strong, hazardous acid like hydrofluoric acid (HF) for final cleavage.

-

Fmoc/tBu Strategy: This is the most widely used method today, employing the base-labile Fmoc group for Nα-protection and acid-labile groups, typically tert-butyl (tBu) based, for side-chain protection. This scheme is fully orthogonal, as the Fmoc group is removed by a mild base (e.g., piperidine) while the side-chain groups are removed with TFA in the final cleavage step.

Data Presentation

Table 1: Comparative Overview of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection | Acid-labile: Moderate acid (e.g., 25-50% TFA in DCM) | Base-labile: Mild base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., tert-Butyl-based) |

| Final Cleavage | Harsh: Strong acid (e.g., HF, TFMSA) | Mild: Moderate acid (e.g., TFA cocktail) |

| Orthogonality | Partial / Quasi-orthogonal | Fully Orthogonal |

| Key Advantages | - Robust for long or aggregation-prone sequences- Can reduce racemization risk for residues like His | - Mild deprotection conditions- Compatible with sensitive modifications (e.g., phosphorylation)- Amenable to automation- Safer cleavage reagents |

| Key Disadvantages | - Harsh, repetitive acid deprotection- Use of highly hazardous cleavage reagents (HF)- Requires specialized, corrosion-resistant equipment | - Base-lability can cause side reactions (e.g., aspartimide formation)- Fmoc derivatives can be more expensive |

| Typical Crude Purity | 75-85% | 70-90% |

| Typical Overall Yield | 50-70% | 60-80% |

Chemical Mechanisms and Workflows

Boc Strategy Workflow

The Boc synthesis cycle involves a two-step deprotection/neutralization process before coupling.

-

Deprotection: The acid-labile Boc group is removed with TFA, forming a protonated N-terminal amine (ammonium salt).

-

Neutralization: A hindered organic base, like diisopropylethylamine (DIEA), is required to convert the ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.

-

Coupling: The next incoming Boc-protected amino acid is activated and coupled to the free amine.

During Boc deprotection, reactive tert-butyl carbocations are generated, which can alkylate nucleophilic residues like Met, Trp, and Cys. Scavengers such as dithioethane are often added to prevent these side reactions.

Boc deprotection mechanism using TFA.

Fmoc Strategy Workflow

The Fmoc cycle is simpler, involving a direct deprotection step that yields a free amine.

-

Deprotection: The base-labile Fmoc group is removed by a secondary amine like piperidine. This occurs via a β-elimination mechanism, generating a free N-terminal amine directly, thus eliminating the need for a separate neutralization step.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled.

The byproduct of Fmoc deprotection, dibenzofulvene, is scavenged by piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.

Fmoc deprotection mechanism using piperidine.

Comparative Workflow Diagram

The following diagram illustrates the key differences in the synthesis cycles.

References

The Strategic Role of Benzyl Ester Protection in Amino Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the reversible masking of reactive functional groups is a cornerstone of success. Among the various protecting groups, the benzyl ester holds a significant position for the protection of the C-terminal carboxylic acid of amino acids. Its utility is primarily attributed to its stability under a range of reaction conditions and the diverse methods available for its selective removal. This technical guide provides a comprehensive overview of the role of benzyl ester protection, detailing its application, experimental protocols, and associated challenges.

Core Principles of Benzyl Ester Protection

The primary function of a protecting group is to prevent a specific functional group from undergoing unwanted reactions during a chemical transformation at another site in the molecule.[1] In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent it from reacting during the activation and coupling of the subsequent amino acid in the growing peptide chain.[1][2] Benzyl esters are frequently employed for this purpose, particularly in the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[3][4]

The Boc/Bzl (benzyl) protection scheme is a well-established orthogonal strategy. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA). The benzyl ester, protecting the C-terminus or the side chains of acidic amino acids like aspartic acid and glutamic acid, is stable to these conditions but can be cleaved at the end of the synthesis using stronger acids such as hydrogen fluoride (HF) or hydrogen bromide (HBr). This orthogonality ensures that the side-chain and C-terminal protecting groups remain intact while the N-terminal Boc group is selectively removed for chain elongation.

Experimental Protocols

Detailed methodologies for the introduction and removal of the benzyl ester protecting group are crucial for reproducible and high-yield synthesis.

1. Protection of Amino Acids as Benzyl Esters (Esterification)

The most common method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification. This involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.

Detailed Experimental Protocol:

A mixture of the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and an azeotroping solvent such as cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to remove the water formed during the reaction. After cooling to room temperature, ethyl acetate (80 mL) is added to precipitate the benzyl ester p-toluenesulfonate salt. The precipitate is then collected by filtration and dried. The use of cyclohexane is recommended over more hazardous solvents like benzene or carbon tetrachloride.

2. Deprotection of Benzyl Esters

The removal of the benzyl ester can be accomplished through several methods, with catalytic hydrogenolysis being one of the mildest.

Detailed Experimental Protocol (Catalytic Hydrogenolysis):

The benzyloxycarbonyl-protected amino acid or peptide is dissolved in a suitable solvent like methanol or ethanol. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected product.

Detailed Experimental Protocol (Acidolysis):

For acid-labile deprotection, strong acids are employed. For instance, the benzyl group can be removed by treatment with HBr in a mixture of phenol and p-cresol or in trifluoroacetic acid. This method is often used in the final cleavage step of Boc-SPPS to simultaneously deprotect the side chains and cleave the peptide from the resin.

Quantitative Data

The efficiency of protection and deprotection steps is critical. The following table summarizes typical yields for the synthesis of various amino acid benzyl ester p-toluenesulfonate salts using the cyclohexane azeotroping method.

| Amino Acid | Yield (%) | Enantiomeric Excess (%) |

| L-Alanine | 99 | >99.5 |

| L-Phenylalanine | 95 | >99.5 |

| L-Tyrosine | 88 | >99.5 |

| D-Phenylglycine | 98 | 99.4 |

| L-Valine | 79 | >99.5 |

| L-Leucine | 99 | >99.5 |

| L-Lysine | 88 | 99.5 |

| L-Serine | 94 | >99.5 |

Data sourced from Bolchi et al. (2017).

Potential Side Reactions

While benzyl ester protection is a robust strategy, several side reactions can occur, potentially compromising the yield and purity of the final peptide.

-

Racemization: The risk of racemization is a significant concern, especially for sensitive amino acids like phenylglycine and tyrosine, particularly at elevated temperatures or in the presence of certain solvents like toluene.

-

Diketopiperazine Formation: At the dipeptide stage of SPPS, the deprotected N-terminus can attack the C-terminal ester, leading to the formation of a cyclic diketopiperazine and premature cleavage from the resin. This is particularly prevalent when proline is one of the first two residues.

-

Aspartimide Formation: For peptides containing aspartic acid, the side-chain nitrogen can attack the benzyl ester-protected carboxyl group, forming a succinimide derivative. This can lead to a mixture of α- and β-coupled peptides upon ring opening.

-

Premature Cleavage: In solid-phase synthesis, the benzyl ester linkage to the resin can be partially cleaved during the repeated acid treatments for Boc group removal, leading to a loss of peptide chains from the solid support.

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the key processes involving benzyl ester protection.

References

A Technical Guide to Boc-D-Asp(OBzl)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH. It is a critical amino acid derivative used extensively as a building block in the chemical synthesis of peptides, particularly in drug discovery and development. This document details its commercial availability, technical specifications, experimental protocols for its application, and its role within synthetic workflows.

Commercial Suppliers and Specifications

This compound is readily available from a range of specialized chemical suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis, and researchers should consider these parameters when selecting a supplier. Below is a summary of offerings from prominent vendors.

| Supplier | Product Code | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| PeptaNova | 2616 | ≥99.50% (HPLC)[1] | C₁₆H₂₁NO₆ | 323.34[1] | 51186-58-4[1] |

| MedChemExpress | HY-W004083 | 99.68%[2] | C₁₆H₂₁NO₆ | 323.34[2] | 51186-58-4 |

| Sigma-Aldrich | Varies | ≥98.0% to ≥99.0% (HPLC) | C₁₆H₂₁NO₆ | 323.34 | 51186-58-4 |

| Aladdin Scientific | ALA-M110156 | min 98% | C₁₆H₂₁NO₆ | 323.34 | 51186-58-4 |

| Achmem | AMCS030475 | 95% | C₁₆H₂₁NO₆ | 323.34 | 51186-58-4 |

| Aapptec Peptides | ABD210 | Lot-specific | C₁₆H₂₁NO₆ | 323.3 | 51186-58-4 |

| BOC Sciences | Varies | Industrial Grade | C₁₆H₂₁NO₆ | 309.35752 | 182748-72-7 (for Boc-D-aspartinol 4-Benzyl Ester) |

Note: Purity and specifications may vary by lot. Always refer to the supplier's Certificate of Analysis for the most accurate data.

Role in Peptide Synthesis

This compound is a cornerstone reagent for Boc-based Solid Phase Peptide Synthesis (SPPS). In this strategy, the temporary N-α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more robust groups, such as the benzyl (Bzl) ester on the aspartic acid side chain.

The benzyl ester provides orthogonal protection for the β-carboxyl group of the aspartic acid residue. It is stable under the mildly acidic conditions required to remove the N-α-Boc group (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved using strong acids like hydrogen fluoride (HF) during the final cleavage step. This differential stability is fundamental to the stepwise elongation of the peptide chain.

A primary challenge during the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct. This intramolecular cyclization can lead to a mixture of desired α-peptides and undesired β-peptides. The use of a sterically hindering side-chain protecting group like a benzyl ester helps to minimize this side reaction.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical synthetic workflow. Researchers should optimize these conditions based on their specific peptide sequence and resin.

This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., MBHA resin).

-

Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. If starting the synthesis, the first amino acid must be attached to the resin.

-

N-α-Boc Deprotection:

-

Swell the resin in dichloromethane (DCM).

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus of the peptide chain.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and byproducts.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic.

-

Wash the resin again with DCM to remove excess DIEA.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

-

Add DIEA (2-4 equivalents) to the solution to initiate the activation of the carboxylic acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Washing:

-

After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

For certain applications, preparing a stock solution may be necessary. The following protocol yields a clear solution.

-

Create a stock solution of 25.0 mg/mL in DMSO.

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL.

Visualization of Synthetic Workflow

The following diagram illustrates a single cycle of amino acid addition in Boc-based Solid Phase Peptide Synthesis, the primary application for this compound.

Caption: A single coupling cycle in Boc-SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-aspartic acid. Its protective group strategy is well-suited for the widely used Boc-SPPS methodology, enabling the controlled and efficient assembly of complex peptide chains. A thorough understanding of its properties, handling, and reaction protocols is essential for researchers in peptide chemistry and drug development to achieve high-yield, high-purity synthetic targets. Careful selection of commercial suppliers ensures the quality and consistency required for reproducible scientific outcomes.

References

In-Depth Technical Guide to Boc-D-Asp(OBzl)-OH: A Material Safety and Application Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological relevance of N-tert-Butoxycarbonyl-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH). This information is intended to support researchers and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of D-aspartic acid. These protecting groups prevent unwanted side reactions during peptide chain elongation.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₂₁NO₆ | [1][2] |

| Molecular Weight | 323.34 g/mol | [1] |

| CAS Number | 51186-58-4 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 101 - 103 °C | |

| Optical Rotation | [α]²⁰/D = +18.5 ± 0.5° (c=1.4 in DMF) | |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Soluble in DMSO and DMF |

Safety and Handling

While specific toxicological data for this compound is largely unavailable, the following precautions are recommended based on the nature of the compound and general laboratory safety standards.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Assume harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust. |

| Skin Corrosion/Irritation | No data available | May cause skin irritation. Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | No data available | May cause eye irritation. Wear eye protection. |

| Respiratory or Skin Sensitization | No data available | Avoid breathing dust. |

| Germ Cell Mutagenicity | No data available | No data available from Ames tests or other mutagenicity assays. |

| Carcinogenicity | No data available | Not classified as a carcinogen. |

| Reproductive Toxicity | No data available | No data available. |

Experimental Workflow for Safe Handling and Disposal

The following workflow outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

Experimental Protocols

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Table 3: Detailed Protocol for a Single Coupling Cycle of this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1. Resin Swelling | Swell the peptide-resin in Dichloromethane (DCM). | DCM, room temperature, 30 min | To allow reagents to access the reactive sites on the resin. |

| 2. Boc Deprotection | Treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM. | 25-50% TFA in DCM, room temperature, 20-30 min | To remove the N-terminal Boc protecting group. |

| 3. Washing | Wash the resin thoroughly with DCM. | DCM | To remove residual TFA and the cleaved Boc group. |

| 4. Neutralization | Treat the resin with a solution of Diisopropylethylamine (DIEA) in DCM. | 5-10% DIEA in DCM, room temperature, 5-10 min | To neutralize the protonated N-terminal amine. |

| 5. Washing | Wash the resin thoroughly with DCM. | DCM | To remove excess DIEA. |

| 6. Coupling | In a separate vessel, pre-activate this compound with a coupling agent and base. Add the activated amino acid solution to the resin. | This compound (3-4 eq.), HATU (3-4 eq.), DIEA (6-8 eq.) in DMF or NMP. Agitate for 2-4 hours. | To form a new peptide bond. |

| 7. Washing | Wash the resin with DMF and then with DCM. | DMF, DCM | To remove excess reagents and byproducts. |

Biological Context and Signaling Pathways

While there is no direct evidence of this compound's activity in biological systems in its protected form, the unprotected D-aspartic acid has been shown to play a role in neuroendocrine signaling, particularly in the regulation of testosterone synthesis. It is plausible that this compound could serve as a precursor to D-aspartic acid in vivo following metabolic deprotection. The potential signaling pathway of D-aspartic acid is illustrated below.

Putative Signaling Pathway of D-Aspartic Acid in Testosterone Synthesis

D-aspartic acid is believed to stimulate the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland, leading to the release of Luteinizing Hormone (LH). LH subsequently travels to the testes and stimulates the Leydig cells to produce and release testosterone. Some evidence also suggests that D-aspartic acid may directly act on the Leydig cells to increase the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of testosterone synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing D-aspartic acid residues. While specific toxicological data for this compound is limited, adherence to standard laboratory safety protocols for handling chemical reagents should ensure its safe use. Its primary application is in Boc-SPPS, where it serves as a crucial building block. The biological significance of the resulting peptides may be linked to the known roles of D-aspartic acid in neuroendocrine function. Further research is needed to fully elucidate the toxicological profile and potential direct biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OBzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-aspartic acid residues into peptide sequences. The use of the D-enantiomer can significantly influence the biological activity, conformational properties, and enzymatic stability of synthetic peptides, making it a valuable tool in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the benzyl (Bzl) ester protecting the side-chain carboxyl group offer a robust protection strategy compatible with traditional Boc-SPPS methodologies.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed experimental protocols, expected quantitative outcomes, and troubleshooting for common side reactions.

Key Applications

The incorporation of D-aspartic acid using this compound is employed in various research and development areas:

-

Enhancing Enzymatic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, prolonging their in-vivo half-life.

-

Modulating Receptor Binding: The stereochemistry of amino acid residues can dramatically alter the binding affinity and selectivity of a peptide for its target receptor.

-

Controlling Secondary Structure: The introduction of D-amino acids can induce specific turns and conformations in the peptide backbone, which is crucial for mimicking or disrupting protein-protein interactions.

-

Drug Development: Utilized in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1]

Physicochemical and Purity Data

Proper characterization of the starting material is crucial for successful peptide synthesis. The following table summarizes typical specifications for this compound.

| Parameter | Typical Value | Notes |

| Molecular Formula | C₁₆H₂₁NO₆ | |

| Molecular Weight | 323.34 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | High purity is essential to prevent the incorporation of deletion or modified sequences. |

| Optical Rotation | Specific rotation varies by supplier | Confirms the enantiomeric purity of the D-aspartic acid derivative. |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Resin Preparation and First Amino Acid Attachment

This protocol describes the attachment of the first Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method.

| Step | Procedure | Reagents and Solvents | Time |

| 1.1 | Swell the Merrifield resin in Dimethylformamide (DMF). | Merrifield Resin (1 g, 1.0 meq/g), DMF (10-15 mL) | 1-2 hours |

| 1.2 | Prepare the cesium salt of the C-terminal Boc-amino acid by neutralizing it with cesium carbonate. | Boc-amino acid (2 mmol), Cesium Carbonate (1 mmol), Methanol, Water | 30 min |

| 1.3 | Add the dried Boc-amino acid cesium salt to the swollen resin. | Boc-amino acid cesium salt (2 mmol), DMF (10 mL) | 12-24 hours at 50°C |

| 1.4 | Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and Dichloromethane (DCM). | DMF, Deionized Water, DCM | 30 min |

| 1.5 | Dry the resin under vacuum. | - | Overnight |

Standard SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition in Boc-SPPS consists of three main steps: deprotection, neutralization, and coupling.

| Step | Procedure | Reagents and Solvents | Time |

| 2.1 Deprotection | Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM to remove the Boc group. | 25-50% TFA in DCM | 1 x 2 min, 1 x 20 min |

| 2.2 Washing | Wash the resin to remove excess TFA and the cleaved Boc group. | DCM, Isopropanol (IPA), DMF | 15 min |

| 2.3 Neutralization | Neutralize the protonated N-terminal amine with a hindered base. | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or NMP | 2 x 5 min |

| 2.4 Washing | Wash the resin to remove excess base. | DCM or NMP | 10 min |

| 2.5 Coupling | Couple the next Boc-protected amino acid using a suitable activating agent. | See Coupling Protocol below | 1-2 hours |

| 2.6 Washing | Wash the resin to remove excess reagents and byproducts. | DMF, DCM | 10 min |

Coupling Protocol for this compound

Efficient coupling is critical for high-yield synthesis. The following protocol uses HBTU as the activating agent.

| Step | Procedure | Reagents and Solvents | Time |

| 3.1 Pre-activation | In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow to pre-activate. | This compound (3-4 equiv.), HBTU (3-4 equiv.), DIEA (6-8 equiv.), DMF | 2-5 min |

| 3.2 Coupling | Add the pre-activated amino acid solution to the neutralized peptide-resin. | - | 1-2 hours |

| 3.3 Monitoring | Monitor the coupling reaction for completion using the Kaiser test. | Kaiser test reagents | 5 min |

| 3.4 Recoupling (if necessary) | If the Kaiser test is positive (indicating incomplete coupling), repeat the coupling step. | - | 1-2 hours |

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF) is commonly used. Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

| Step | Procedure | Reagents and Solvents | Time |

| 4.1 Preparation | Dry the peptide-resin thoroughly under vacuum. | - | Overnight |

| 4.2 HF Cleavage | Treat the peptide-resin with anhydrous HF in the presence of scavengers at low temperature. | Anhydrous HF, Anisole (scavenger) | 1 hour at 0°C |

| 4.3 HF Removal | Evaporate the HF under a stream of nitrogen or under vacuum. | - | 30 min |

| 4.4 Peptide Precipitation | Triturate the residue with cold diethyl ether to precipitate the crude peptide. | Cold diethyl ether | 15 min |

| 4.5 Washing and Drying | Wash the precipitated peptide with cold diethyl ether and dry under vacuum. | Cold diethyl ether | 30 min |

Quantitative Data Summary

The following table provides expected quantitative data for a standard Boc-SPPS of a model peptide containing a this compound residue. These values are illustrative and can vary based on the peptide sequence, scale, and specific conditions.

| Parameter | Expected Value | Notes |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | For Merrifield or PAM resins. |

| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |

| Coupling Efficiency for this compound | ~98-99% | Generally high with standard activation methods. |

| Overall Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is typically required. |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |

Potential Side Reactions and Mitigation

The primary side reaction associated with aspartic acid residues in SPPS is aspartimide formation . This can occur under both acidic and basic conditions and is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser.[2]

Mechanism: The backbone amide nitrogen attacks the side-chain benzyl ester, forming a cyclic imide. This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies:

-

Choice of Protecting Group: While the benzyl ester is standard in Boc chemistry, for sequences highly prone to aspartimide formation, the more sterically hindered and acid-stable cyclohexyl (OcHex) ester, Boc-D-Asp(OcHex)-OH, can be used to minimize this side reaction.[3]

-

Cleavage Conditions: Performing the final HF cleavage at a lower temperature (e.g., -5 to 0°C) can reduce the rate of acid-catalyzed aspartimide formation.[4][5]

-

In Situ Neutralization: Using an in situ neutralization protocol, where the deprotected N-terminal amine is immediately coupled without a separate prolonged exposure to base, can minimize base-catalyzed aspartimide formation during the synthesis cycles.

Visualizations

Experimental Workflow for Boc-SPPS

Caption: General workflow for Boc-SPPS incorporating this compound.

D-Aspartate Signaling Pathway

Peptides containing D-aspartate can interact with various biological targets. D-aspartate itself is known to act as a signaling molecule, particularly in neuroendocrine and reproductive systems. One key pathway involves the activation of N-methyl-D-aspartate receptors (NMDAR).

Caption: Simplified signaling pathway of D-aspartate in testicular cells.

References

Application Notes and Protocols for the Coupling of Boc-D-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OBzl)-OH is a commonly utilized protected amino acid derivative in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the benzyl ester (OBzl) on the side-chain carboxyl group offers semi-permanent protection, typically removed under strong acidic conditions during the final cleavage from the resin.[1] The strategic use of this compound allows for the incorporation of D-aspartic acid into peptide sequences, which can be crucial for enhancing peptide stability against enzymatic degradation and for modulating biological activity.

This document provides detailed protocols for the efficient coupling of this compound using common coupling reagents and outlines methods for monitoring the reaction and characterizing the final product. Additionally, it addresses the potential for aspartimide formation, a critical side reaction associated with aspartic acid residues, and suggests mitigation strategies.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization and aspartimide formation. Below is a summary of common coupling methods with typical conditions and expected outcomes.

| Coupling Method | Reagents (Equivalents) | Base (Equivalents) | Solvent | Reaction Time | Typical Yield (%) | Key Considerations |

| DCC/HOBt | This compound (1.0), DCC (1.1), HOBt (1.1) | NMM or DIPEA (1.1) | DCM, DMF, or a mixture | 12-24 hours | ~85% | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2][3] |

| HBTU/DIPEA | This compound (2.0), HBTU (2.0) | DIPEA (4.0) | DMF, NMP | 10-60 minutes | >90% | Fast and efficient; HOBt can be added to further suppress racemization.[4][5] |

| HATU/DIPEA | This compound (2.0), HATU (2.0) | DIPEA (4.0) | DMF, NMP | 10-60 minutes | >90% | Highly efficient, especially for sterically hindered couplings; more expensive than HBTU. |

| PyBOP/DIPEA | This compound (1.0), PyBOP (1.0), HOBt (1.0) | DIPEA (2.0) | CH₂Cl₂/NMP | 16-19 hours | High | Effective for sterically hindered couplings. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - HBTU/DIPEA Coupling

This protocol describes a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.

1. Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

-

Kaiser test kit

2. Boc Deprotection:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for 20-30 minutes.

-

Filter the resin and wash thoroughly with DCM to remove residual TFA.

3. Neutralization:

-

Wash the peptide-resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF.

4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Once the reaction is complete, filter the resin and wash thoroughly with DMF, followed by DCM.

Protocol 2: Solution-Phase Coupling using DCC/HOBt

This protocol details the coupling of this compound to an amino acid ester in solution.

1. Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

NMM (N-Methylmorpholine) or DIPEA

-

Anhydrous DCM or THF

-

Ethyl acetate

-

1 M HCl, saturated NaHCO₃, and brine solutions

2. Procedure:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C and neutralize by the dropwise addition of NMM or DIPEA (1.1 equivalents).

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

-

Add a solution of DCC (1.1 equivalents) in DCM to the this compound solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the neutralized amino acid ester solution to the activation mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Chemical pathway for the coupling of this compound.

Caption: Experimental workflow for SPPS incorporation of this compound.

Mitigating Aspartimide Formation

A significant side reaction when coupling aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide. This can lead to racemization and the formation of β-peptide linkages. While more prevalent in Fmoc-based SPPS due to the use of a strong base (piperidine) for deprotection, it can also occur in Boc-SPPS.

Strategies to Minimize Aspartimide Formation:

-

Choice of Coupling Reagents: Using highly efficient coupling reagents like HATU or HBTU can reduce reaction times and minimize exposure to conditions that promote aspartimide formation.

-

Steric Hindrance: The benzyl ester (OBzl) provides some steric bulk which can help to disfavor the cyclization reaction compared to smaller esters. For particularly sensitive sequences, using even bulkier side-chain protecting groups may be considered.

-

Controlled Base Exposure: During neutralization steps, using the minimum necessary amount of base and exposure time is recommended.

Product Characterization

Thin-Layer Chromatography (TLC):

-

Application: To monitor the progress of solution-phase coupling reactions.

-